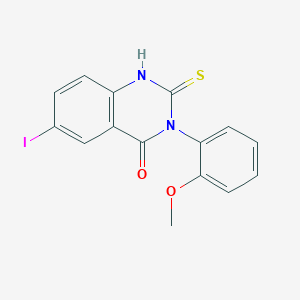![molecular formula C17H14N2OS B13986806 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one CAS No. 42748-70-9](/img/structure/B13986806.png)
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its fused ring structure, which includes both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with moderate ability to suppress the growth of kidney cancer cells.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Material Science: Its spatial structure provides opportunities for use as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one involves its interaction with molecular targets and pathways. For instance, in anticancer applications, it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . The compound’s ability to interact with DNA and proteins through molecular docking studies further elucidates its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A partially hydrogenated imidazo[2,1-b][1,3]thiazole derivative used as an anthelmintic.
6,6-Dimethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)methyl N,N’-dicyclohexylcarbamimidothioate: Another derivative with potential biological activities.
Uniqueness
6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one stands out due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique fused ring structure also provides additional opportunities for functionalization and application in various fields.
Properties
CAS No. |
42748-70-9 |
|---|---|
Molecular Formula |
C17H14N2OS |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
6,6-diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C17H14N2OS/c20-15-17(13-7-3-1-4-8-13,14-9-5-2-6-10-14)18-16-19(15)11-12-21-16/h1-10H,11-12H2 |
InChI Key |
FYIWQGOPDHFVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(C(=O)N21)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
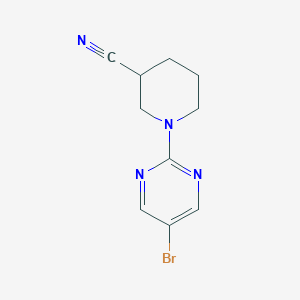
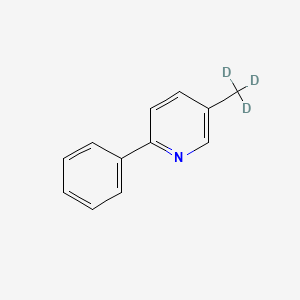

![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
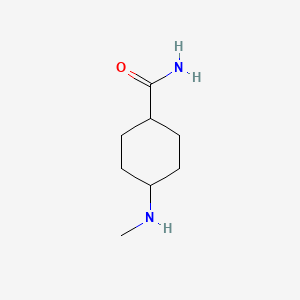
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
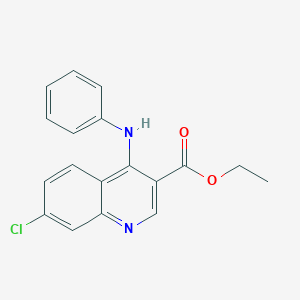

![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
